

Technical Guide: DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

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Compound of Interest

Compound Name: DMTr-TNA-G(O6-CONPh2)
(N2Ac)-amidite

Cat. No.: B15587196

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Introduction

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is a specialized phosphoramidite building block used in the chemical synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA is a class of xeno-nucleic acids (XNAs) that utilizes a four-carbon α -L-threofuranosyl sugar in its backbone, replacing the canonical five-carbon ribose or deoxyribose found in RNA and DNA, respectively.^{[1][2]} This structural modification, which results in a 2' to 3' phosphodiester linkage, confers remarkable resistance to nuclease degradation, making TNA a highly promising candidate for therapeutic applications such as antisense therapy, aptamers, and gene regulation.^{[2][3]}

This document provides a comprehensive technical overview of **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite**, including its physicochemical properties, detailed protocols for its use in solid-phase oligonucleotide synthesis, and workflows for its incorporation and subsequent deprotection.

Molecular Structure and Components

The systematic name **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** precisely describes its chemical components:

- **DMTr (4,4'-Dimethoxytrityl)**: A bulky, acid-labile protecting group attached to the 3'-hydroxyl of the threose sugar. It is essential for protecting this position during synthesis and is removed at the beginning of each coupling cycle.
- **TNA (Threose Nucleic Acid)**: Refers to the α -L-threofuranosyl sugar that forms the backbone, distinguishing it from natural nucleic acids.
- **G (Guanine)**: The purine nucleobase.
- **(O6-CONPh₂) (O6-diphenylcarbamoyl)**: A bulky protecting group on the O6 position of the guanine base.^{[1][4]} This group is critical for preventing undesired side reactions and for directing the glycosylation step to yield the correct N9 isomer during the monomer's synthesis.^{[1][4]}
- **(N2Ac) (N2-Acetyl)**: A standard protecting group for the exocyclic amine (N2 position) of guanine to prevent branching during oligonucleotide chain elongation.^[4]
- **-amidite (β -cyanoethyl phosphoramidite)**: The reactive phosphine moiety at the 2'-position of the threose sugar, which enables the coupling reaction to the free 3'-hydroxyl of the growing oligonucleotide chain.

Technical Data and Specifications

Quantitative data for **DMTr-TNA-G(O6-CONPh₂)(N2Ac)-amidite** is summarized below. Data is compiled from supplier technical sheets and relevant scientific literature.

Table 1: Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₅₄ H ₅₇ N ₈ O ₉ P	^{[5][6]}
Molecular Weight	993.07 g/mol	^{[3][5][6]}
CAS Number	325683-97-4	^{[3][5]}
Appearance	Solid	^[3]
Purity	≥98% (Typical)	^{[3][7]}
Storage Conditions	-20°C to -80°C	^[7]

Table 2: Oligonucleotide Synthesis Parameters

Parameter	Recommendation	Notes
Solvent	Anhydrous Acetonitrile	Standard for phosphoramidite chemistry.
Concentration	0.05 M - 0.1 M	Higher concentrations may be required for difficult couplings.
Activator	5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)	Standard activators for phosphoramidite chemistry.
Coupling Time	5 - 15 minutes	TNA amidites often require extended coupling times compared to standard DNA/RNA amidites to achieve high efficiency. [4]
Coupling Efficiency	>95%	Efficiency can be sequence-dependent. Recent studies suggest that the bulky DPC group may slightly lower coupling efficiency compared to less sterically hindered protecting groups. [4]

Experimental Protocols

The following sections provide detailed methodologies for the use of **DMTr-TNA-G(O6-CONPh₂)(N₂Ac)-amidite** in automated solid-phase oligonucleotide synthesis.

Automated Solid-Phase Synthesis Cycle

This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Preparation:

- Dissolve **DMTr-TNA-G(O6-CONPh₂)(N₂Ac)-amidite** in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
- Install the solution on a designated port on the synthesizer.
- Ensure all other necessary reagents (activator, deblocking, capping, and oxidizing solutions) are fresh and properly installed.

2. Synthesis Cycle (for each incorporation):

- Step 1: Deblocking (Detritylation)
- The solid support-bound oligonucleotide is treated with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 3'-DMTr protecting group from the terminal nucleotide.
- This reaction exposes the 3'-hydroxyl group for the subsequent coupling step.
- Step 2: Coupling
- The **DMTr-TNA-G(O6-CONPh₂)(N₂Ac)-amidite** solution and an activator solution (e.g., 0.25 M ETT) are delivered simultaneously to the synthesis column.
- The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing chain.
- Crucial Parameter: Set the coupling time to a minimum of 5 minutes. For sequences with known difficult couplings, this time may be extended up to 15 minutes or a double-coupling protocol may be employed.^[4]
- Step 3: Capping
- Any unreacted 3'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole).
- This step is critical to prevent the formation of deletion-mutant sequences (n-1 mers).
- Step 4: Oxidation
- The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
- This completes one cycle of nucleotide addition. The process is repeated until the desired sequence is assembled.

Post-Synthesis Cleavage and Deprotection

After the final coupling cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

1. Reagent:

- Concentrated aqueous ammonium hydroxide (NH₄OH, ~30%).^{[2][4]}

2. Procedure:

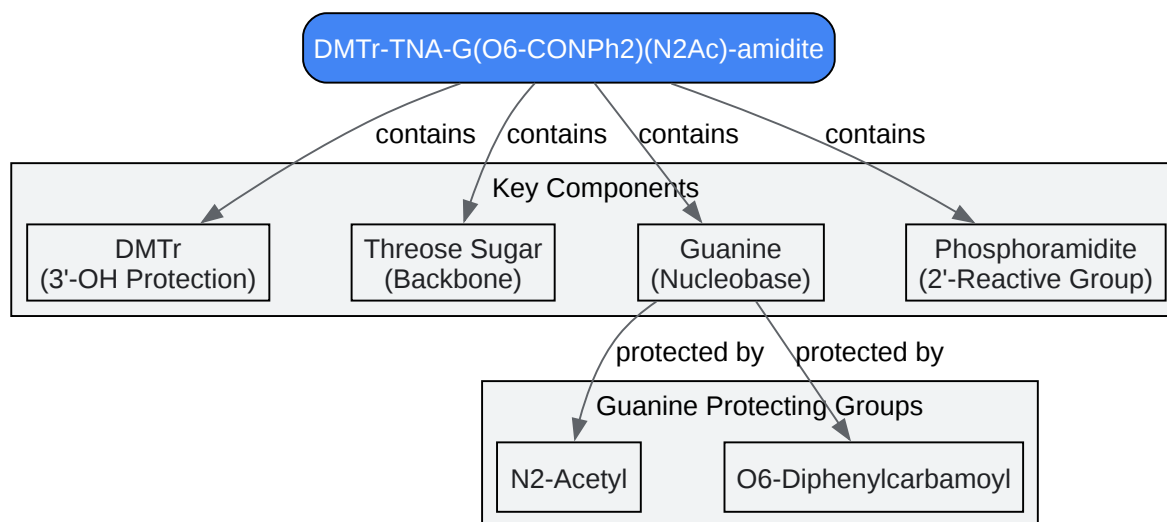
- Transfer the solid support from the synthesis column to a screw-cap vial.
- Add the concentrated ammonium hydroxide solution (typically 1-2 mL for a 1 μ mol scale synthesis).
- Seal the vial tightly.
- Heat the vial at 55°C for 16-18 hours.^[2] This single step performs three actions simultaneously:
- Cleavage: The succinyl linker is hydrolyzed, releasing the oligonucleotide from the solid support.
- Phosphate Deprotection: The β -cyanoethyl groups are removed from the phosphate backbone via β -elimination.
- Base Deprotection: The N2-acetyl and O6-diphenylcarbamoyl groups on guanine are removed.
- After incubation, cool the vial to room temperature.
- Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
- Dry the crude oligonucleotide solution using a centrifugal vacuum concentrator.

3. Purification:

- The resulting crude TNA oligonucleotide can be purified using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Diagrams and Workflows

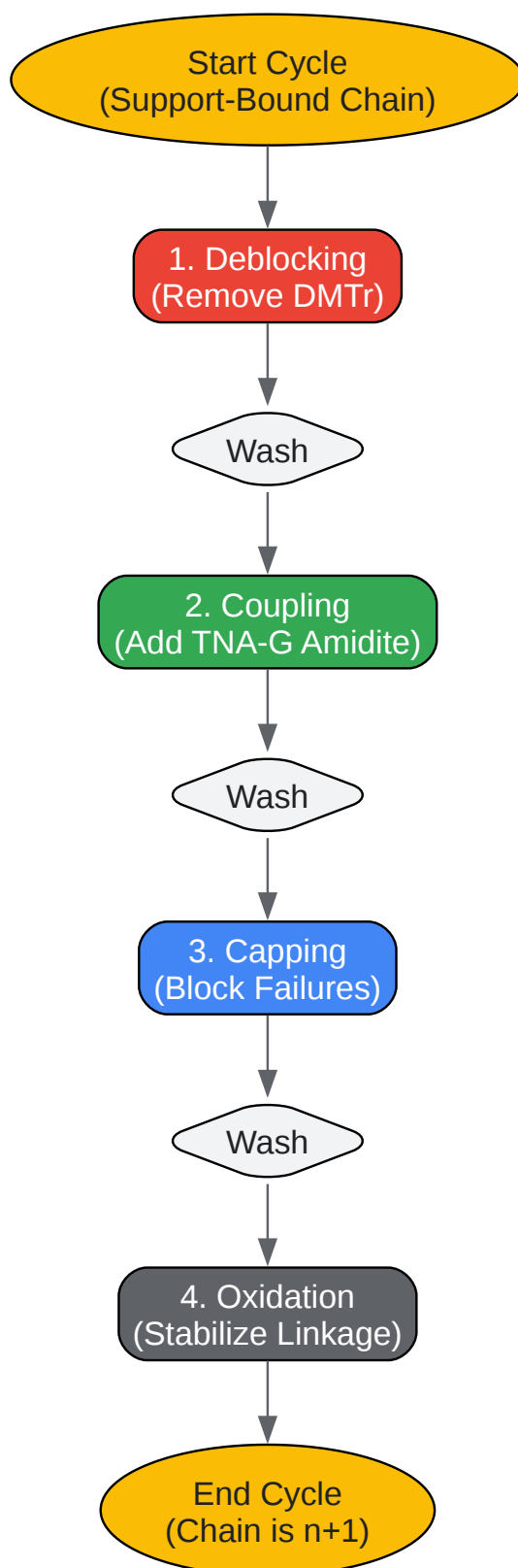
Molecular Component Diagram



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Caption: Key components of the **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** molecule.

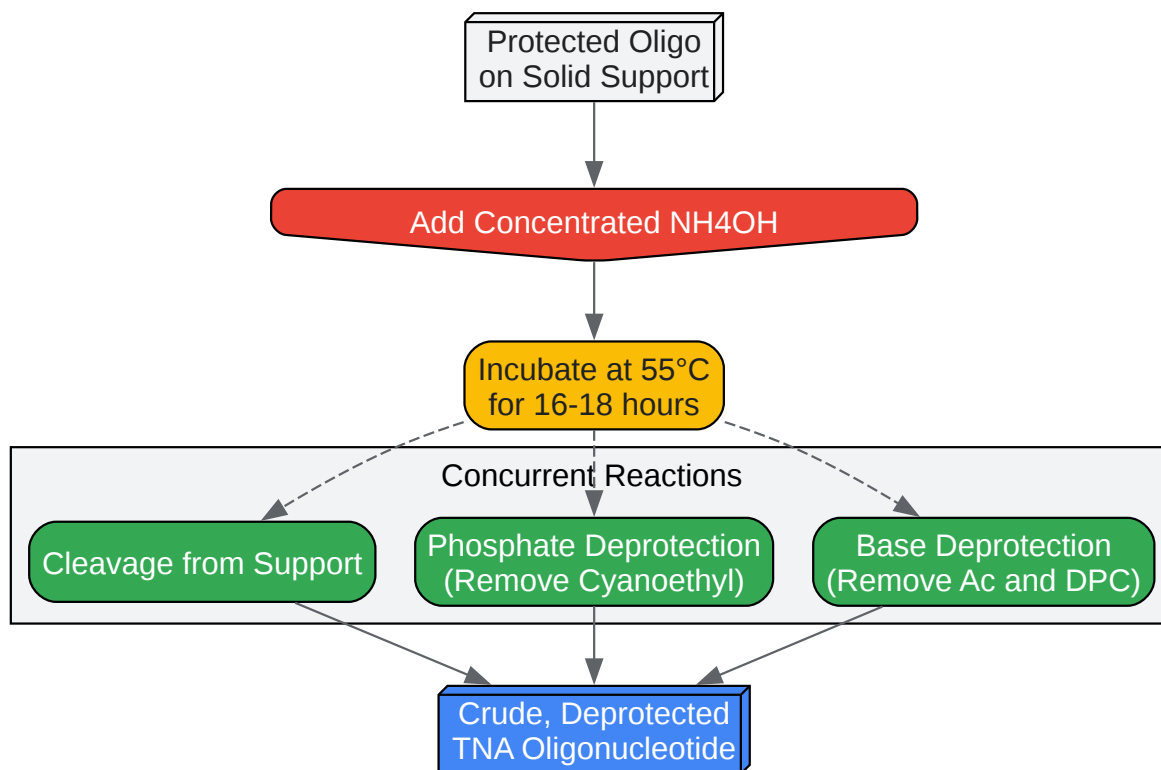
Automated Synthesis Cycle Workflow



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Caption: The four-step cycle for solid-phase oligonucleotide synthesis.

Post-Synthesis Deprotection Workflow



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Caption: Workflow for the cleavage and deprotection of TNA oligonucleotides.

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